2-Ethoxy-4-methylpenta-1,4-dien-3-one
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Overview
Description
2-Ethoxy-4-methylpenta-1,4-dien-3-one is an organic compound characterized by its conjugated diene structure
Preparation Methods
The synthesis of 2-Ethoxy-4-methylpenta-1,4-dien-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of ethyl vinyl ether with 4-methylpent-2-en-4-one in the presence of a suitable catalyst. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
2-Ethoxy-4-methylpenta-1,4-dien-3-one undergoes various chemical reactions due to its conjugated diene structure. Some of the key reactions include:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms involving conjugated dienes.
Mechanism of Action
The mechanism by which 2-Ethoxy-4-methylpenta-1,4-dien-3-one exerts its effects involves interactions with specific molecular targets. For instance, its antiviral activity is attributed to its ability to bind to viral proteins, inhibiting their function and preventing viral replication. The compound’s conjugated diene structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
2-Ethoxy-4-methylpenta-1,4-dien-3-one can be compared to other similar compounds, such as:
1,3-Butadiene: A simpler conjugated diene with similar reactivity but different applications.
2-Methylpenta-1,4-diene: Another conjugated diene with a similar structure but different substituents, leading to variations in reactivity and applications.
1,5-Diarylpenta-1,4-dien-3-one: A more complex diene used in the synthesis of modified curcumin analogs with potential anticancer activity.
Properties
CAS No. |
649570-59-2 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-ethoxy-4-methylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C8H12O2/c1-5-10-7(4)8(9)6(2)3/h2,4-5H2,1,3H3 |
InChI Key |
WATHKSMYQGJYGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C)C(=O)C(=C)C |
Origin of Product |
United States |
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